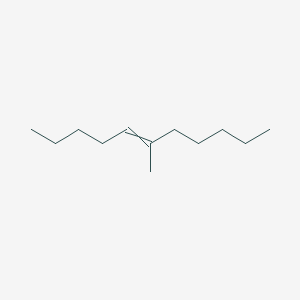
6-Methylundec-5-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylundec-5-ene is an organic compound with the molecular formula C12H24. It is a hydrocarbon that belongs to the class of alkenes, characterized by the presence of a carbon-carbon double bond. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylundec-5-ene can be achieved through several methods. One common approach involves the use of alkenylation reactions, where an alkene is introduced into a precursor molecule. For instance, the compound can be synthesized by the reaction of 1-decene with methylmagnesium bromide under controlled conditions to introduce the methyl group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes are often employed to facilitate the alkenylation reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methylundec-5-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.
Substitution: The double bond in this compound can participate in electrophilic addition reactions, where substituents are added to the carbon atoms of the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for hydrogenation reactions.
Substitution: Halogens (e.g., bromine, chlorine) and acids (e.g., hydrochloric acid) are typical reagents for electrophilic addition reactions.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkanes and other substituted derivatives.
Applications De Recherche Scientifique
6-Methylundec-5-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving lipid metabolism and the synthesis of biologically active molecules.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, may involve this compound as a precursor.
Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 6-Methylundec-5-ene in chemical reactions involves the interaction of its double bond with various reagents. The molecular targets include the carbon atoms of the double bond, which can undergo addition, oxidation, or reduction reactions. The pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Decene: A linear alkene with a similar structure but without the methyl group.
2-Methyl-1-decene: Another alkene with a methyl group at a different position.
Undec-1-ene: A linear alkene with the double bond at the terminal position.
Uniqueness
6-Methylundec-5-ene is unique due to the position of its double bond and the presence of a methyl group, which influences its reactivity and the types of reactions it can undergo. This structural uniqueness makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
83687-45-0 |
|---|---|
Formule moléculaire |
C12H24 |
Poids moléculaire |
168.32 g/mol |
Nom IUPAC |
6-methylundec-5-ene |
InChI |
InChI=1S/C12H24/c1-4-6-8-10-12(3)11-9-7-5-2/h10H,4-9,11H2,1-3H3 |
Clé InChI |
LUBVTHCRLBKAPB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=CCCCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


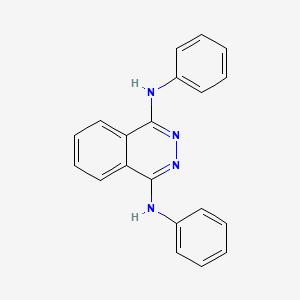
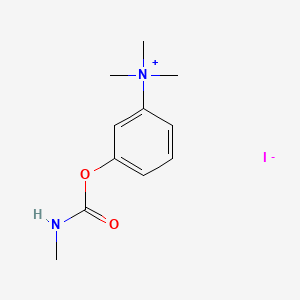
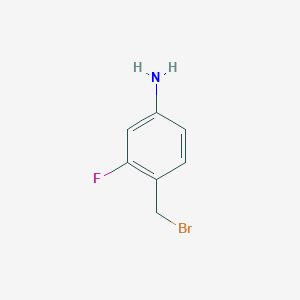
![3-(5-Isobutyl-[1,2,4]oxadiazol-3-yl)-6-methyl-quinolin-2-ol](/img/structure/B14162914.png)

![Dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate](/img/structure/B14162922.png)
![octadecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14162926.png)
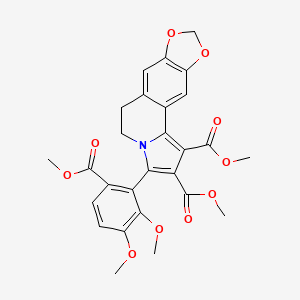

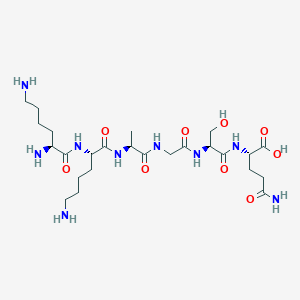
![2-(3-Methyl-butyl)-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14162944.png)
![2-Pyridinamine, 5-[5-[6-[(2S)-2-amino-2-phenylethoxy]-2-pyrazinyl]-1H-indol-3-yl]-6-fluoro-](/img/structure/B14162951.png)


